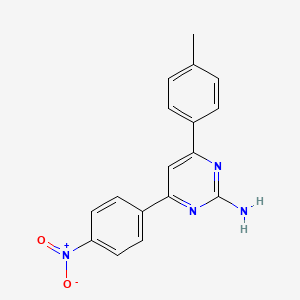
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (FPNA) is a synthetic compound containing a pyrimidine ring, a fluorophenyl group, and a nitrophenyl group. It has a variety of applications in scientific research, including in the study of biochemical and physiological processes, and has been used as a substrate for enzyme-catalyzed reactions. FPNA is also an important tool in laboratory experiments, as it can be used to study the structure and function of proteins and other biomolecules.
科学的研究の応用
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a variety of applications in scientific research. It has been used as a substrate in enzyme-catalyzed reactions to study the structure and function of proteins and other biomolecules. It has also been used in biochemical and physiological studies to investigate the effects of various drugs on the body. In addition, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in laboratory experiments to study the effects of environmental factors on biochemical and physiological processes.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the fluorophenyl group of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine binds to certain enzymes, altering their structure and activity. This binding is thought to be responsible for the biochemical and physiological effects of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, including those involved in the metabolism of drugs and other compounds. In addition, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been shown to have an inhibitory effect on certain cellular processes, such as cell proliferation and apoptosis.
実験室実験の利点と制限
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several advantages as a tool for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its structure is well-defined, making it suitable for studying the structure and function of proteins and other biomolecules. In addition, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a wide range of applications in biochemical and physiological studies. However, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has some limitations as a tool for laboratory experiments. It is not very stable and can be easily degraded in the presence of light or heat. In addition, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. First, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. In addition, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine could be used in the development of new drugs and therapeutics, as it has been shown to have an inhibitory effect on certain enzymes and cellular processes. Finally, 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine could be used to study the structure and function of proteins and other biomolecules, as it is relatively inexpensive and easy to synthesize.
合成法
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be synthesized in a two-step process. First, 4-nitrophenyl pyrimidine-2-amine (NPPA) is synthesized from 4-nitrophenol and ethylenediamine. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and proceeds in the presence of a base such as sodium hydroxide. The resulting NPPA is then reacted with 3-fluorophenyl isocyanate to form 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. The reaction is catalyzed by a base such as triethylamine and proceeds in the presence of a catalyst such as N,N-dimethylformamide (DMF).
特性
IUPAC Name |
4-(3-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKSEYCPTYPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














